1-Benzhydrylazetidin-3-amine
Overview
Description
1-Benzhydrylazetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered monocyclic aza-heterocyclic compounds
Mechanism of Action
Target of Action
The primary target of 1-Benzhydrylazetidin-3-amine is the CYP 3A4 enzyme . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body. The CYP 3A4 enzyme, in particular, is involved in the metabolism of a wide variety of drugs and other xenobiotics .
Mode of Action
It is known that the compound interacts with its target, the cyp 3a4 enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolism of substances that are normally processed by this enzyme.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of drugs and other substances in the body. By interacting with the CYP 3A4 enzyme, the compound could potentially affect the metabolism of a wide variety of substances that are substrates of this enzyme .
Pharmacokinetics
Given its interaction with the cyp 3a4 enzyme, it is likely that the compound undergoes metabolism by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the CYP 3A4 enzyme. By potentially inhibiting this enzyme, the compound could affect the metabolism of various substances in the body . .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the presence of other substances that are substrates or inhibitors of the CYP 3A4 enzyme could potentially affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
1-Benzhydrylazetidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modification of the compound or the enzyme itself.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of dopamine receptors, impacting neurotransmission and cellular communication . Additionally, it may alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity . Long-term exposure to the compound can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with neurotoxicity and other adverse reactions in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity or contribute to the compound’s overall effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It may localize to specific organelles or compartments within the cell, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidin-3-amine can be synthesized through a streamlined two-step process. The starting material, benzhydrylazetidin-3-ol, is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide in isopropanol at approximately 70°C to yield this compound as a monoacetate salt .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to produce multi-kilogram quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydrylazetidin-3-amine undergoes various chemical reactions, including substitution reactions. The azetidine ring is sensitive to hydrolytic conditions and can undergo ring-opening reactions in the presence of water or nucleophilic radicals .
Common Reagents and Conditions:
Substitution Reactions: Methanesulfonyl chloride and triethylamine are commonly used reagents for activating the hydroxyl group in benzhydrylazetidin-3-ol.
Aminolysis: Ammonium hydroxide in isopropanol is used to convert the mesylate intermediate to this compound.
Major Products: The major product formed from these reactions is this compound, which can be further derivatized to produce various substituted azetidines .
Scientific Research Applications
1-Benzhydrylazetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing novel azetidine derivatives with potential therapeutic properties.
Biological Studies: The compound has been evaluated for its potency as a dopaminergic antagonist, showing affinity for D2 and D4 receptors.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Comparison with Similar Compounds
1-Benzhydrylazetidin-3-yl methanesulfonate: A precursor in the synthesis of 1-Benzhydrylazetidin-3-amine.
N-(1-Benzhydryl-azetidin-3yl)-2-bromo-benzamide: A derivative with potent dopaminergic antagonist activity.
Uniqueness: this compound is unique due to its specific structure, which allows for versatile chemical modifications and potential therapeutic applications. Its ability to act as a dopaminergic antagonist sets it apart from other azetidine derivatives .
Properties
IUPAC Name |
1-benzhydrylazetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNNHXGUOKXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960831 | |
Record name | 1-(Diphenylmethyl)azetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40432-52-8 | |
Record name | 1-(Diphenylmethyl)-3-azetidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40432-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Diphenylmethyl)azetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-1-(diphenylmethyl)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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